4-Aminopentan-2-ol

Catalog No.
S685819
CAS No.
13325-12-7
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminopentan-2-ol

CAS Number

13325-12-7

Product Name

4-Aminopentan-2-ol

IUPAC Name

4-aminopentan-2-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c1-4(6)3-5(2)7/h4-5,7H,3,6H2,1-2H3

InChI Key

RTFVYTOTESLFBG-UHFFFAOYSA-N

SMILES

CC(CC(C)O)N

Canonical SMILES

CC(CC(C)O)N

Organic Synthesis:

Medicinal Chemistry:

Due to its structural similarity to some biologically active compounds, 4-AP2ol has been investigated for potential medicinal applications. Studies suggest it may possess:

  • Antimicrobial activity

    A 2005 study published in "Bioorganic & Medicinal Chemistry Letters" found that certain derivatives of 4-AP2ol exhibited antibacterial activity against several Gram-positive bacteria strains [].

  • Antioxidant activity

    Another study, published in 2009 in "Medicinal Chemistry Research," reported that specific 4-AP2ol derivatives displayed free radical scavenging activity, indicating potential antioxidant properties [].

4-Aminopentan-2-ol is an organic compound with the molecular formula C5_5H13_{13}NO. It features a five-carbon chain with an amine group (NH2_2) attached to the second carbon and a hydroxyl group (OH) on the fourth carbon. This structural arrangement allows for unique chemical properties and potential biological activities. The compound is classified as an amino alcohol and is known for its potential applications in medicinal chemistry and organic synthesis .

Due to its functional groups:

  • Oxidation: The alcohol group can be oxidized to form a corresponding ketone or aldehyde.
  • Reduction: Further reduction can yield primary or secondary amines.
  • Substitution: The hydroxyl group can be replaced with other functional groups, such as halogens, using reagents like thionyl chloride .

Balanced Chemical Equation

A typical reaction involving 4-Aminopentan-2-ol can be represented as follows:

C4H6O3+NH3+NaBH4C5H13NO+NaBO2+H2OC_4H_6O_3+NH_3+NaBH_4\rightarrow C_5H_{13}NO+NaBO_2+H_2O

At elevated temperatures, the compound may decompose into smaller molecules, including amines and alkenes.

Research indicates that 4-Aminopentan-2-ol and its derivatives exhibit promising biological activities:

  • Antibacterial Properties: Some derivatives have shown effectiveness against Gram-positive bacteria, suggesting potential as antimicrobial agents.
  • Antioxidant Activity: Studies have indicated that certain derivatives possess free radical scavenging capabilities, which may contribute to their antioxidant properties.

The synthesis of 4-Aminopentan-2-ol typically involves several methods:

  • Reduction of Amino Ketones: A common approach is the reduction of 4-Aminopentan-2-one using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions.
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation processes may be employed, utilizing metal catalysts such as palladium on carbon to facilitate the reaction under high pressure and temperature .

4-Aminopentan-2-ol has several applications across different fields:

  • Pharmaceuticals: Its derivatives are being investigated for potential therapeutic uses due to their biological activities.
  • Organic Synthesis: It serves as a chiral building block in the synthesis of complex organic molecules.
  • Fine Chemicals Production: Used as an intermediate in various industrial processes.

Studies on 4-Aminopentan-2-ol's interactions focus on its role as a ligand in biochemical pathways. The compound may bind to specific enzymes or receptors, influencing their activity and potentially altering physiological effects. This mechanism is crucial for understanding its therapeutic potential and guiding further research into its applications in medicine.

Several compounds share structural similarities with 4-Aminopentan-2-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
4-Aminopentan-1-olC5_5H13_{13}NOSimilar structure but with the amine group at C1
(2R,3S)-3-Aminopentan-2-olC5_5H13_{13}NOChiral compound with two stereogenic centers
4-Amino-4-methylpentan-2-olC6_6H15_{15}NOContains an additional methyl group on the fourth carbon

Uniqueness of 4-Aminopentan-2-ol

What sets 4-Aminopentan-2-ol apart from these similar compounds is its specific arrangement of functional groups that may lead to unique intramolecular interactions. These interactions can influence both its chemical behavior and biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.

XLogP3

-0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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